2-isocyanato-4-methoxy-1-nitrobenzene
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Overview
Description
2-isocyanato-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzene, featuring an isocyanate group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-isocyanato-4-methoxy-1-nitrobenzene can be synthesized through several methods. One common route involves the reaction of 2-amino-4-methoxy-1-nitrobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols. The use of automated systems and closed reactors helps minimize exposure to hazardous chemicals. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of ureas or carbamates.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used in substitution reactions, often under mild conditions.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Ureas and Carbamates: Formed from substitution reactions with amines or alcohols.
Amines: Resulting from the reduction of the nitro group.
Carbonyl Compounds: Produced from the oxidation of the methoxy group.
Scientific Research Applications
2-isocyanato-4-methoxy-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isocyanato-4-methoxy-1-nitrobenzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles, forming stable urea or carbamate linkages.
Nitro Group: Can undergo reduction to form amines, which are important intermediates in the synthesis of various organic compounds.
Methoxy Group: Can be involved in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Comparison with Similar Compounds
2-isocyanato-4-methoxy-1-nitrobenzene can be compared with other similar compounds:
2-isocyanato-1-methoxy-4-nitrobenzene: Similar structure but different positioning of the functional groups.
2-methoxy-5-nitrophenyl isocyanate: Another isomer with the nitro group in a different position.
4-methyl-2-nitrophenyl isocyanate: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
1261752-55-9 |
---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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